2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione
Description
Properties
CAS No. |
84349-14-4 |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-chloro-3-(cyclohexylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h4-5,8-10,18H,1-3,6-7H2 |
InChI Key |
AVJLACWTIMBBBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with cyclohexylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at low temperatures (0°C) to control the reaction rate and improve yield. The product is then purified by recrystallization from suitable solvents such as chloroform or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including NMR and mass spectrometry, to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antiproliferative activities.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound also interacts with various enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Antifungal and Antibacterial Activity
- 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone: Exhibits potent activity against Candida albicans and Aspergillus niger, attributed to the electron-rich furan moiety enhancing quinone redox cycling .
- 2-Chloro-3-(pyridin-2-ylmethylamino)-1,4-naphthoquinone: Shows superior efficacy against gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), likely due to the pyridine group facilitating membrane penetration .
- 2-Chloro-3-(methylphenylamino)-1,4-naphthoquinone: Demonstrates anticancer activity (IC₅₀ = 16.71 μM, HeLa cells), comparable to imatinib .
Anticancer Mechanisms
- Chlorine vs. Hydrogen Substitution: The chlorine atom at the 2-position enhances electrophilicity, promoting interactions with cellular thiols and DNA alkylation. For example, 2-isopentylamino-1,4-naphthoquinone (without chlorine) shows reduced cytotoxicity compared to its chlorinated analog .
Pharmacokinetic and Toxicity Considerations
- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., 2-chloro-3-(2-hydroxyethylamino)-1,4-naphthoquinone) show enhanced solubility but may suffer from rapid metabolic clearance .
- Toxicity: Pyrazole-containing analogs (e.g., 2-chloro-3-((1-methyl-1H-pyrazol-4-yl)amino)-1,4-naphthoquinone) are classified as low-toxicity agents, making them candidates for further development .
Q & A
Q. Notes
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